molecular formula C21H23N3OS B2548127 1-(4-tert-butylphenyl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea CAS No. 2320533-19-3

1-(4-tert-butylphenyl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea

Cat. No.: B2548127
CAS No.: 2320533-19-3
M. Wt: 365.5
InChI Key: JJOLKIZTYWXLKP-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea typically involves the reaction of 4-tert-butylphenyl isocyanate with a suitable amine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under an inert atmosphere, to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylphenyl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea: A similar compound with a different thiophene substitution pattern.

    1-(4-tert-butylphenyl)-3-{[2-(furan-3-yl)pyridin-3-yl]methyl}urea: A related compound with a furan ring instead of a thiophene ring.

Uniqueness

1-(4-tert-butylphenyl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is unique due to its specific substitution pattern and the presence of both thiophene and pyridine rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-21(2,3)17-6-8-18(9-7-17)24-20(25)23-13-15-5-4-11-22-19(15)16-10-12-26-14-16/h4-12,14H,13H2,1-3H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOLKIZTYWXLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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